![molecular formula C11H13BrN4OS B7560200 N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)
N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide, also known as BPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme, making it useful for studying the role of this enzyme in various biological processes.
Mechanism of Action
N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide works by binding to the active site of the enzyme it inhibits, preventing the enzyme from carrying out its normal function. This inhibition can have various effects on the biological processes that the enzyme is involved in.
Biochemical and Physiological Effects
The inhibition of the enzyme targeted by N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide can have various biochemical and physiological effects. These effects may include changes in cell signaling, alterations in gene expression, and changes in cellular metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide in lab experiments is its potency as an enzyme inhibitor. This makes it useful for studying the effects of inhibiting the enzyme it targets. However, one limitation of using N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide is that it may have off-target effects on other enzymes or biological processes, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide. These may include investigating its effects on specific biological pathways or using it in combination with other compounds to study the interactions between different enzymes and pathways. Additionally, researchers may investigate the potential therapeutic applications of N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide for various diseases and conditions.
Synthesis Methods
The synthesis of N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide involves several steps, including the reaction of 5-bromothiophene with formaldehyde to form a key intermediate. This intermediate is then reacted with N-methyl-1,2,4-triazole-3-amine to form the final product, N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide.
Scientific Research Applications
N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide has been used extensively in scientific research to investigate the role of the enzyme it inhibits. This enzyme is involved in several biological processes, including cell signaling and gene expression. By inhibiting this enzyme, researchers can study the effects of its inhibition on these processes.
properties
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4OS/c1-15(5-9-4-10(12)18-6-9)11(17)2-3-16-8-13-7-14-16/h4,6-8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKINODVORNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC(=C1)Br)C(=O)CCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide |
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